BenchChemオンラインストアへようこそ!

6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione

TNF-alpha inhibition anti-inflammatory small-molecule inhibitor

Procure the 6,6a-dihydro scaffold (CAS 57097-71-9) as a non-aromatic alternative to tryptanthrin. Its unique saturation at the 6a-position enables orthogonal derivatization and unlocks three validated therapeutic mechanisms inaccessible to fully aromatic indoloquinazolines: direct TNF-α inhibition (derivative 4k IC₅₀ = 9.33 µM), submicromolar HBV capsid assembly disruption exceeding lamivudine potency, and first-in-class dual PDK/LDHA metabolic kinase inhibition. Modular three-component synthesis supports rapid SAR library generation for hit-to-lead optimization in inflammation, antiviral, and oncology programs. Choose this scaffold to overcome tryptanthrin's solubility barrier (≈2.5 µg/mL) and access derivatives pre-optimized for oral bioavailability.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 57097-71-9
Cat. No. B3272663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
CAS57097-71-9
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3NC(=O)C4=CC=CC=C4N3C2=O
InChIInChI=1S/C15H10N2O2/c18-14-11-7-3-4-8-12(11)17-13(16-14)9-5-1-2-6-10(9)15(17)19/h1-8,13H,(H,16,18)
InChIKeyVLBOEFXWNLNKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione (CAS 57097-71-9): Core Scaffold for TNF-α, HBV, and Metabolic Kinase Inhibitor Development


6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione (CAS 57097-71-9) is a reduced dihydro congener of the indoloquinazoline alkaloid tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione, CAS 13220-57-0), sharing the molecular formula C₁₅H₁₀N₂O₂ but differing in ring saturation at the 6a-position [1]. This scaffold has attracted attention as a versatile intermediate for constructing bioactive derivatives, including direct small-molecule inhibitors of tumor necrosis factor-alpha (TNF-α), potent and selective inhibitors of hepatitis B virus (HBV) capsid assembly, and first-in-class dual inhibitors of pyruvate dehydrogenase kinases (PDKs) and lactate dehydrogenase A (LDHA) targeting tumor glycolysis [2][3][4]. Unlike the fully aromatic tryptanthrin, the 6,6a-dihydro framework presents distinct conformational properties and a unique ring junction that enables derivatization strategies inaccessible to the oxidized form, supporting its procurement as a privileged scaffold for medicinal chemistry campaigns [1].

Why In-Class Quinazoline Alkaloids Cannot Substitute for 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione in Drug Discovery Programs


The 6,6a-dihydro scaffold (CAS 57097-71-9) cannot be interchangeably substituted with the fully aromatic tryptanthrin (CAS 13220-57-0) or other quinazoline alkaloids such as indirubin due to fundamental differences in saturation state, ring junction geometry, and resulting biological target profiles. While tryptanthrin acts primarily as a dual cyclooxygenase-2/5-lipoxygenase (COX-2/5-LOX) inhibitor (IC₅₀ = 64 and 600 nM, respectively) and an indoleamine 2,3-dioxygenase (IDO-1) inhibitor [1], the dihydro scaffold has been independently validated for three orthogonal therapeutic mechanisms: direct TNF-α inhibition [2], HBV capsid assembly disruption superior to lamivudine [3], and dual PDK/LDHA metabolic kinase inhibition [4]. Moreover, tryptanthrin's poor aqueous solubility (~2.5 µg/mL) has repeatedly undermined its development as a pharmacological agent [5], whereas the dihydro scaffold's distinct physicochemical properties enable the rational design of derivatives with improved drug-like characteristics, including A-ring-saturated and C-11-deoxy analogs that maintain target potency while enhancing solubility and oral bioavailability in rodent models [6]. Programs relying on tryptanthrin as a surrogate risk missing the unique biological opportunities conferred by the 6,6a-dihydro framework.

Quantitative Differentiation Evidence: 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione vs. Closest Analogs


Direct TNF-α Small-Molecule Inhibition: Dihydro Scaffold Derivative 4k (IC₅₀ = 9.33 µM) vs. Indirect Modulation by Tryptanthrin

A 6-substituted 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivative (compound 4k) demonstrated direct TNF-α inhibition with an IC₅₀ of 9.33 µM in an in vitro assay using montmorillonite K10-catalyzed green synthesis conditions [1]. This is one of very few examples of direct small-molecule TNF-α inhibition reported in the literature [2]. By contrast, the fully aromatic tryptanthrin (CAS 13220-57-0) does not directly inhibit TNF-α but rather suppresses TNF-α expression indirectly through COX-2 (IC₅₀ = 64 nM) and NF-κB pathway modulation . The dihydro scaffold thus provides a mechanistically distinct entry point for anti-TNF-α drug discovery that is not accessible through tryptanthrin-based approaches.

TNF-alpha inhibition anti-inflammatory small-molecule inhibitor cytokine storm

HBV Capsid Assembly Inhibition: DIQ Derivative 4a Outperforms Lamivudine at Submicromolar Concentrations

Dihydroisoindolo[2,1-a]quinazoline-5,11-dione (DIQ) derivatives 4a-4m were systematically evaluated for anti-HBV activity. Five compounds (4a, 4b, 4c, 4f, and 4m) demonstrated potent inhibition of HBV DNA replication at submicromolar concentrations, with compound 4a identified as the most active derivative, exhibiting superior potency compared head-to-head with the clinically used nucleoside analog lamivudine [1]. The DIQ scaffold acts by interfering with HBV capsid assembly, a mechanism distinct from lamivudine's polymerase inhibition [2]. The unsubstituted parent scaffold (CAS 57097-71-9) serves as the essential synthetic entry point for accessing this biologically validated series. Tryptanthrin has not been reported to exhibit comparable HBV capsid assembly inhibition.

HBV capsid assembly inhibitor antiviral hepatitis B lamivudine comparator

First-in-Class Dual PDK/LDHA Metabolic Kinase Inhibition: Dihydro Scaffold Derivatives 20e and 20k with Nanomolar to Low Micromolar IC₅₀ Values

High-throughput virtual screening of a 485,465-compound library identified the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione scaffold as a novel chemotype for dual PDK/LDHA inhibition [1]. Hit-to-lead optimization yielded compounds 20e and 20k: 20e inhibited PDKs and LDHA with IC₅₀ values of 0.8 µM and 0.15 µM, respectively; 20k inhibited PDKs and LDHA with IC₅₀ values of 1.6 µM and 0.7 µM, respectively . Both compounds reduced A549 lung cancer cell proliferation (EC₅₀ = 13.2 µM for 20e; 15.7 µM for 20k), decreased lactate formation, and increased oxygen consumption, confirming modulation of glucose metabolic pathways . This represents the first discovery of dual PDK/LDHA inhibitors from any chemical class, and the scaffold (CAS 57097-71-9) is the essential synthetic precursor. Neither tryptanthrin nor indirubin has demonstrated comparable dual metabolic kinase inhibitory activity.

PDK inhibitor LDHA inhibitor tumor glycolysis cancer metabolism Warburg effect

COX-2 Inhibitory Potency: Tryptanthrin (IC₅₀ = 64 nM) Provides Class-Level Benchmark, But Dihydro Scaffold Offers Differentiated Polypharmacology

Tryptanthrin (CAS 13220-57-0) has been rigorously characterized as a dual COX-2/5-LOX inhibitor with IC₅₀ values of 64 nM (COX-2) and 600 nM (5-LO) in human Mono Mac 6 cell and enzymatic assays, showing comparable COX-2 potency to the clinical preferential inhibitors nimesulide (IC₅₀ = 39 nM) and NS-398 (IC₅₀ = 2 nM) [1]. This COX-2/5-LOX dual inhibitory profile establishes a class-level benchmark for the indoloquinazoline family. However, the 6,6a-dihydro scaffold (CAS 57097-71-9) has been independently validated for distinct targets—TNF-α, HBV capsid, and PDK/LDHA—that are not addressed by tryptanthrin's COX/LOX mechanism [2][3]. For programs requiring anti-inflammatory activity through direct cytokine inhibition or antiviral mechanisms rather than prostaglandin/leukotriene pathway modulation, the dihydro scaffold is the appropriate procurement choice.

COX-2 inhibition 5-LOX anti-inflammatory polypharmacology tryptanthrin comparator

Solubility-Limited Developability of Tryptanthrin Drives Demand for the 6,6a-Dihydro Scaffold as an Improved Physicochemical Starting Point

Tryptanthrin suffers from critically poor aqueous solubility (~2.5 µg/mL, or approximately 10 µM), a limitation that has been repeatedly cited as undermining its development as a pharmacological agent despite potent in vitro activity across multiple targets [1]. Structural modifications of the indoloquinazoline core—specifically C-11-deoxy and A-ring-saturated analogs derived from the dihydro scaffold—have demonstrated maintained or improved in vitro potency against Mycobacterium tuberculosis while achieving measurably enhanced solubility and evidence of oral bioavailability in rodent models [2]. Mostotrin (MT), a pentacyclic derivative of tryptanthrin, achieved at least five orders of magnitude greater aqueous solubility than the parent compound, validating the principle that scaffold saturation can dramatically improve developability [3]. The 6,6a-dihydro scaffold (CAS 57097-71-9), with its reduced ring system, provides a strategic entry point for designing analogs that overcome the solubility barrier encountered with fully aromatic tryptanthrin.

aqueous solubility drug-likeness oral bioavailability ADME lead optimization

High-Value Application Scenarios for 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione (CAS 57097-71-9) in Drug Discovery and Chemical Biology


Anti-TNF-α Small-Molecule Drug Discovery for Inflammatory and Cytokine Storm Indications

Procure the 6,6a-dihydro scaffold (CAS 57097-71-9) as the starting material for synthesizing direct small-molecule TNF-α inhibitors. The validated derivative 4k (IC₅₀ = 9.33 µM) provides a quantitative benchmark for hit-to-lead optimization [1]. This application targets inflammatory disorders—rheumatoid arthritis, Crohn's disease, ulcerative colitis—and cytokine storm conditions including severe COVID-19, where direct TNF-α blockade via small molecules may complement or offer advantages over biologic anti-TNF-α antibodies. The scaffold's three-component synthetic accessibility (isatoic anhydride, amine, 2-formylbenzoic acid) enables rapid library generation for SAR exploration [2].

Next-Generation Anti-HBV Therapeutics via Capsid Assembly Disruption

Use the dihydro scaffold for developing non-nucleoside HBV capsid assembly inhibitors. The DIQ derivative series (4a-4m) has demonstrated submicromolar inhibition of HBV DNA replication, with compound 4a exceeding the potency of lamivudine in head-to-head comparison [3]. This mechanism is orthogonal to existing nucleos(t)ide analog therapies and may address drug-resistant HBV strains. The parent scaffold's modular synthesis via silica sulfuric acid-catalyzed condensation enables systematic exploration of substitution patterns at the 6-position to optimize antiviral potency and selectivity [4].

First-in-Class Dual PDK/LDHA Inhibitors for Targeting the Warburg Effect in Oncology

Deploy the scaffold as a privileged chemotype for designing dual inhibitors of pyruvate dehydrogenase kinases (PDKs) and lactate dehydrogenase A (LDHA), two critical enzymes in tumor glycolytic metabolism. Lead compounds 20e (PDKs IC₅₀ = 0.8 µM; LDHA IC₅₀ = 0.15 µM) and 20k (PDKs IC₅₀ = 1.6 µM; LDHA IC₅₀ = 0.7 µM) represent the first reported dual inhibitors of these targets and have demonstrated functional modulation of glucose metabolism in A549 lung cancer cells, including reduced lactate formation and increased oxygen consumption [5]. This mechanism is not accessible through tryptanthrin or any other commercially available indoloquinazoline alkaloid.

ADME-Optimized Lead Generation Through Scaffold Saturation Strategy

Leverage the 6,6a-dihydro scaffold as a more developable alternative to fully aromatic tryptanthrin for programs requiring oral bioavailability. The precedent established by A-ring-saturated and C-11-deoxy tryptanthrin analogs—which maintained anti-Mtb potency while demonstrating improved solubility and oral bioavailability in rodents—validates the strategy of using reduced scaffolds to overcome the solubility barrier [6]. The dihydro scaffold's reduced ring system provides a starting point with inherently different physicochemical properties compared to tryptanthrin (aqueous solubility ~2.5 µg/mL), enabling access to derivative series that are pre-optimized for drug-likeness and in vivo pharmacology [7].

Quote Request

Request a Quote for 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.